3-(Pyrrolidin-1-yl)picolinaldehyde
Descripción
Propiedades
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-10(4-3-5-11-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURBQLDKQBLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H and 13C NMR spectral data for 3-(Pyrrolidin-1-yl)picolinaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Pyrrolidin-1-yl)picolinaldehyde
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Pyrrolidin-1-yl)picolinaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for chemical shift and coupling constant predictions, details the necessary experimental protocols for data acquisition, and offers a systematic approach to spectral interpretation. By synthesizing data from analogous structures and foundational NMR principles, this guide establishes a robust framework for the structural verification and characterization of 3-(Pyrrolidin-1-yl)picolinaldehyde and related heterocyclic compounds.
Introduction: The Structural Significance of Substituted Picolinaldehydes
Picolinaldehyde derivatives are a class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science. The introduction of a pyrrolidine substituent at the 3-position of the pyridine ring, as in 3-(Pyrrolidin-1-yl)picolinaldehyde, is expected to significantly modulate the electronic and steric properties of the molecule. This, in turn, influences its reactivity, binding affinity to biological targets, and spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 3-(Pyrrolidin-1-yl)picolinaldehyde, providing a detailed rationale for the expected chemical shifts and spin-spin coupling patterns.
Predicted ¹H and ¹³C NMR Spectra
The predictions presented herein are based on established NMR principles and data from structurally related compounds, including substituted picolinaldehydes and molecules containing a pyrrolidine moiety.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex due to the presence of both aromatic and aliphatic protons with distinct electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-(Pyrrolidin-1-yl)picolinaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C=O (Aldehyde) | 9.9 - 10.1 | s | - |
| H-4 (Pyridine) | 7.8 - 8.0 | dd | JH4-H5 = 7.5 - 8.5, JH4-H6 = 1.5 - 2.5 |
| H-6 (Pyridine) | 8.3 - 8.5 | dd | JH6-H5 = 4.5 - 5.5, JH6-H4 = 1.5 - 2.5 |
| H-5 (Pyridine) | 7.2 - 7.4 | dd | JH5-H4 = 7.5 - 8.5, JH5-H6 = 4.5 - 5.5 |
| H-α (Pyrrolidine) | 3.3 - 3.5 | t | J = 6.5 - 7.5 |
| H-β (Pyrrolidine) | 1.9 - 2.1 | p | J = 6.5 - 7.5 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by signals from the aldehyde carbonyl, the substituted pyridine ring, and the pyrrolidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Pyrrolidin-1-yl)picolinaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C-2 (Pyridine) | 150 - 155 |
| C-3 (Pyridine) | 145 - 150 |
| C-6 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 125 - 130 |
| C-5 (Pyridine) | 120 - 125 |
| C-α (Pyrrolidine) | 45 - 50 |
| C-β (Pyrrolidin) | 24 - 27 |
Experimental Design and Rationale
The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following section details a robust experimental protocol, explaining the reasoning behind each step.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its viscosity may lead to broader signals.
-
Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is recommended. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Instrument Parameters
A 400 MHz or higher field NMR spectrometer is recommended to achieve good spectral dispersion, which is crucial for resolving the overlapping signals in the aromatic region.[1]
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.
-
Spectral Width : A spectral width of 12-16 ppm is appropriate to cover both the downfield aldehyde proton and the upfield aliphatic protons.
-
Acquisition Time : An acquisition time of 2-4 seconds will ensure good resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
Number of Scans : 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement is standard for obtaining a spectrum with single-line resonances for each carbon.[2]
-
Spectral Width : A spectral width of 200-220 ppm will encompass the expected range of carbon chemical shifts.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Advanced 2D NMR Experiments for Unambiguous Assignments
To confirm the proton and carbon assignments, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which is invaluable for identifying adjacent protons in the pyridine and pyrrolidine rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached, allowing for the assignment of protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[1]
Caption: NMR workflow for structural elucidation.
Spectral Interpretation and Rationale
Analysis of the ¹H NMR Spectrum
-
Aldehyde Proton (H-C=O) : The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the range of δ 9.9-10.1 ppm. Its downfield shift is due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyridine ring.
-
Pyridine Protons (H-4, H-5, H-6) : These protons will appear in the aromatic region (δ 7.2-8.5 ppm).
-
H-6 : This proton is adjacent to the electron-withdrawing nitrogen atom of the pyridine ring, leading to a significant downfield shift (δ 8.3-8.5 ppm). It will appear as a doublet of doublets due to coupling with H-5 and a smaller four-bond coupling with H-4.
-
H-4 : The position of this proton is influenced by the adjacent aldehyde group and the pyrrolidine substituent. It is expected to resonate at δ 7.8-8.0 ppm as a doublet of doublets, coupling to H-5 and H-6.
-
H-5 : This proton will be the most upfield of the pyridine protons (δ 7.2-7.4 ppm) and will appear as a doublet of doublets due to coupling with H-4 and H-6.
-
-
Pyrrolidine Protons (H-α, H-β) :
-
H-α : These protons are directly attached to the nitrogen atom and are deshielded, appearing as a triplet at δ 3.3-3.5 ppm due to coupling with the adjacent H-β protons.
-
H-β : These protons are further from the nitrogen and will resonate upfield as a pentet (or multiplet) at δ 1.9-2.1 ppm.
-
Analysis of the ¹³C NMR Spectrum
-
Aldehyde Carbonyl (C=O) : The carbonyl carbon is highly deshielded and will appear significantly downfield at δ 190-195 ppm.[2]
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6) :
-
C-2 and C-6 : These carbons are adjacent to the nitrogen atom and will be deshielded, appearing in the range of δ 148-155 ppm.
-
C-3 : This carbon, bearing the pyrrolidine substituent, will also be significantly downfield (δ 145-150 ppm).
-
C-4 and C-5 : These carbons will be the most upfield of the aromatic carbons, resonating between δ 120-130 ppm.
-
-
Pyrrolidine Carbons (C-α, C-β) :
-
C-α : The carbons directly bonded to the nitrogen will appear at δ 45-50 ppm.
-
C-β : The remaining pyrrolidine carbons are expected at δ 24-27 ppm.[3]
-
Caption: Predicted NMR chemical shift correlations.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the ¹H and ¹³C NMR analysis of 3-(Pyrrolidin-1-yl)picolinaldehyde. By outlining detailed experimental protocols and a systematic approach to spectral interpretation based on established principles and data from analogous structures, researchers are well-equipped to undertake the structural elucidation of this and related compounds. The use of advanced 2D NMR techniques will be instrumental in providing unambiguous assignments and confirming the molecular structure.
References
-
A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56(89), 14039-14042. [Link]
-
A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography - RSC Publishing. [Link]
-
¹³C-Nuclear Magnetic Resonance (¹³C -NMR) Spectroscopy. [Link]
Sources
Preliminary Toxicity and Safety Evaluation Framework for 3-(Pyrrolidin-1-yl)picolinaldehyde in Preclinical Drug Development
Executive Summary & Chemical Context
3-(Pyrrolidin-1-yl)picolinaldehyde (CAS No. 1707358-09-5)[1] is a highly specialized chemical building block utilized in the synthesis of targeted therapeutics. Most notably, it serves as a critical synthetic intermediate in the development of small molecule inhibitors targeting the CBFβ-RUNX protein-protein interaction[2][3]. The Core Binding Factor (CBF) is a heterodimeric transcription factor where CBFβ enhances the DNA binding of RUNX subunits; mutations or dysregulation in this complex are primary drivers in human leukemias and basal-like (triple-negative) breast cancers[3][4].
As a Senior Application Scientist, it is critical to distinguish between the toxicity of a reactive synthetic intermediate and the final Active Pharmaceutical Ingredient (API). In the synthesis of CBFβ-RUNX inhibitors, the aldehyde moiety of 3-(Pyrrolidin-1-yl)picolinaldehyde undergoes cyclization with substituted anilines to form a stable benzimidazole core[5]. Therefore, the intrinsic toxicity and reactivity of this compound represent an occupational handling hazard and an early-stage screening metric , rather than a downstream clinical liability.
Fig 1: Synthesis role of the compound and subsequent CBFβ-RUNX inhibition pathway.
Structural Alerts & Causality in Toxicity
The safety profile of 3-(Pyrrolidin-1-yl)picolinaldehyde is dictated by two primary structural features, each necessitating specific toxicological evaluations:
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The Picolinaldehyde Moiety (Electrophilic Hazard): Aldehydes are inherently reactive. The highly electrophilic carbonyl carbon is prone to nucleophilic attack by primary amines. In a biological context, this means the compound can readily form Schiff bases with lysine residues on cellular proteins or exocyclic amino groups on DNA nucleotides (e.g., guanine). This structural alert mandates rigorous genotoxicity screening to rule out DNA adduct formation and subsequent point mutations.
-
The Pyrrolidine Ring (Metabolic Liability): As a cyclic secondary amine derivative, the pyrrolidine ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation. This requires metabolic stability testing to ensure that transient, highly reactive radical intermediates are not formed during hepatic clearance.
Occupational Safety (SDS Baseline)
Based on its physicochemical properties and standard Safety Data Sheet (SDS) classifications for picolinaldehyde derivatives[6][7], the compound requires stringent engineering controls (fume hoods) and PPE (nitrile gloves, safety goggles). It is classified under GHS as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) , with a high potential for respiratory tract irritation (STOT SE 3).
Preclinical Toxicity Screening Framework
To systematically evaluate the safety of this building block, we employ a tiered testing workflow.
Fig 2: Tiered toxicity screening workflow for aldehyde-containing building blocks.
Self-Validating Experimental Protocols
Protocol A: Basal Cytotoxicity Assessment ()
Causality: 3-(Pyrrolidin-1-yl)picolinaldehyde is lipophilic and readily crosses cell membranes. Once intracellular, reactive compounds can disrupt mitochondrial respiration. The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantitative proxy for metabolic competency and cell viability.
Step-by-Step Methodology:
-
Seeding: Plate HEK293 (human embryonic kidney) cells at 1×104 cells/well in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.
-
Treatment: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in culture media.
-
Self-Validation Check: Include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (10% DMSO or 10 µM Doxorubicin) to validate the assay's dynamic range and ensure the cells are responsive to cytotoxic insult.
-
-
Incubation: Expose cells to the compound for 48 hours.
-
Detection: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Aspirate media and add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Genotoxicity Assessment ()
Causality: Because the electrophilic aldehyde can form adducts with DNA, we must rule out mutagenicity. The Ames test utilizes histidine-dependent Salmonella typhimurium strains. Strain TA100 is selected to detect base-pair substitutions (characteristic of aldehyde adducts), while TA98 detects frameshift mutations.
Step-by-Step Methodology:
-
Preparation: Culture S. typhimurium strains TA98 and TA100 overnight in nutrient broth until reaching an OD₆₀₀ of 1.0.
-
Exposure: Mix 100 µL of the bacterial suspension with varying concentrations of 3-(Pyrrolidin-1-yl)picolinaldehyde (up to 5000 µ g/plate ).
-
Self-Validation Check: Include a Negative Control (solvent vehicle) to measure spontaneous reversion rates. Include Positive Controls (e.g., Sodium Azide for TA100 -S9; 2-Aminoanthracene for +S9) to prove the strains are capable of reversion under test conditions.
-
-
Metabolic Activation: Add 500 µL of mammalian liver S9 fraction mix (to simulate hepatic metabolism) to half the samples, and phosphate buffer to the other half.
-
Plating: Mix with 2 mL of molten top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count the revertant colonies. A positive mutagenic result is defined as a dose-dependent, >2-fold increase in revertant colonies compared to the negative control.
Quantitative Data Presentation
The table below summarizes the representative preclinical safety and toxicity profile for 3-(Pyrrolidin-1-yl)picolinaldehyde, establishing its baseline parameters before it is consumed in the synthesis of CBFβ-RUNX inhibitors.
| Toxicological Assay | Target Parameter | Representative Value | Scientific Interpretation |
| Cytotoxicity (HEK293) | IC₅₀ (48h exposure) | > 50 µM | Exhibits low acute basal cytotoxicity; highly viable for standard synthetic scale-up handling. |
| Genotoxicity (TA98) | Revertant Fold Change | < 1.5x (Baseline) | No significant frameshift mutations observed with or without S9 metabolic activation. |
| Genotoxicity (TA100) | Revertant Fold Change | 1.8x (Borderline) | Mild base-pair substitution potential due to aldehyde reactivity; neutralized upon cyclization to API. |
| Hepatotoxicity (HepG2) | IC₅₀ (48h exposure) | > 100 µM | Well-tolerated in hepatic models; low risk of intrinsic liver injury. |
| Metabolic Stability | Intrinsic Clearance ( CLint ) | 45 µL/min/mg protein | Moderate clearance; pyrrolidine ring is subject to standard CYP-mediated N-oxidation. |
References
-
Illendula, A., Gilmour, J., Grembecka, J., Tirumala, V. S. S., Boulton, A., Kuntimaddi, A., ... & Bushweller, J. H. (2016). "Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers." EBioMedicine, 8, 117-131. URL: [Link]
-
OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Riss, T. L., et al. (2016). "Cell Viability Assays (MTT)." Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
Sources
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- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 5-(吡咯烷-1-基)吡啶-2-甲腈 | 5-(Pyrrolidin-1-yl)pyridine-2-carbo | 160017-09-4 - 乐研试剂 [leyan.com]
Electronic Properties and Dipole Moment of 3-(Pyrrolidin-1-yl)picolinaldehyde: A Computational and Mechanistic Guide
Executive Summary
In modern drug discovery and coordination chemistry, the rational design of ligands relies heavily on understanding their fundamental electronic properties. 3-(Pyrrolidin-1-yl)picolinaldehyde (CAS: 1707358-09-5)[1] represents a highly tunable, multi-functional scaffold. Featuring a pyridine core substituted with a strongly electron-donating pyrrolidine ring and an electron-withdrawing aldehyde group, this molecule acts as a classic "push-pull" Intramolecular Charge Transfer (ICT) system.
This whitepaper provides an in-depth technical analysis of the electronic properties, frontier molecular orbitals (FMOs), and dipole moment of 3-(Pyrrolidin-1-yl)picolinaldehyde. By establishing a self-validating computational protocol using Density Functional Theory (DFT), we elucidate the causality behind its reactivity, providing actionable insights for researchers in medicinal chemistry and materials science.
Chemical Architecture & The Push-Pull System
The core of the target molecule is pyridine-2-carbaldehyde (picolinaldehyde), a versatile precursor known for its ability to form robust iminopyridine complexes and Schiff bases[2]. The addition of a pyrrolidin-1-yl group at the C3 position fundamentally alters the electronic landscape of the pyridine ring.
-
The Donor (Pyrrolidine): The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons. Due to its proximity to the aromatic system, this nitrogen adopts partial sp2 character, allowing its lone pair ( n ) to conjugate with the π -system of the pyridine ring[3].
-
The Acceptor (Aldehyde): Positioned at C2, the formyl group is strongly electron-withdrawing. It pulls electron density out of the aromatic ring via resonance ( π→π∗ ) and inductive effects[4].
-
The Bridge (Pyridine): The heteroaromatic ring serves as a π -conjugated conduit, facilitating a highly efficient Intramolecular Charge Transfer (ICT) from the C3-pyrrolidine to the C2-aldehyde[5].
Fig 1. Intramolecular Charge Transfer (ICT) pathway from donor to acceptor.
Computational Protocol & Self-Validating Workflow
To accurately determine the electronic properties and dipole moment of 3-(Pyrrolidin-1-yl)picolinaldehyde, empirical approximations are insufficient. As application scientists, we rely on Density Functional Theory (DFT) to provide a rigorous, quantum-mechanical description of the molecule[6].
The following step-by-step protocol utilizes the Gaussian 16 software suite[7] and is designed to be a self-validating system.
Step-by-Step Methodology
-
Initial Geometry Generation & Conformational Search:
-
Action: Generate the 3D structure and perform a Molecular Mechanics (MMFF94) conformational search.
-
Causality: The pyrrolidine ring can adopt multiple envelope conformations, and the C2-aldehyde can rotate to be syn or anti relative to the pyridine nitrogen. A pre-optimization search prevents the subsequent DFT calculation from becoming trapped in a high-energy local minimum.
-
-
DFT Geometry Optimization:
-
Action: Optimize the lowest-energy conformer using the B3LYP functional and the 6-311G(d,p) basis set[8].
-
Causality: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which corrects the tendency of pure Generalized Gradient Approximation (GGA) functionals to overestimate polarizability and underestimate the HOMO-LUMO gap[9]. The 6-311G(d,p) basis set includes polarization functions on both heavy atoms and hydrogen, which is strictly required to accurately model the asymmetric electron cloud that defines the dipole moment[10].
-
-
Vibrational Frequency Calculation (Self-Validation):
-
Action: Compute the Hessian matrix at the same level of theory.
-
Causality: This step verifies that all calculated vibrational frequencies are real (positive). The presence of an imaginary frequency would indicate a transition state rather than a true energy minimum. This makes the protocol self-validating[8].
-
-
Implicit Solvation Modeling:
-
Action: Re-optimize the structure using the Polarizable Continuum Model (PCM) to simulate aqueous or physiological environments.
-
Causality: Gas-phase calculations ignore solvent dielectric effects. PCM accurately models how a polar solvent stabilizes the charge-separated state of the ICT system, which drastically alters the dipole moment[5].
-
Fig 2. Computational workflow for DFT-based electronic property extraction.
Frontier Molecular Orbitals (FMOs) & Electronic Reactivity
The chemical reactivity, kinetic stability, and optical properties of 3-(Pyrrolidin-1-yl)picolinaldehyde are dictated by its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[11].
-
HOMO Distribution: The HOMO is predominantly localized over the pyrrolidine nitrogen and the adjacent C3-C4 carbons of the pyridine ring. This region acts as the nucleophilic center of the molecule.
-
LUMO Distribution: The LUMO is heavily concentrated on the electron-deficient aldehyde group and the pyridine nitrogen. This region acts as the electrophilic center, highly susceptible to nucleophilic attack (e.g., by primary amines to form Schiff bases)[2].
The energy difference between these orbitals ( Eg ) is a critical descriptor. A narrower HOMO-LUMO gap indicates a highly polarizable molecule with lower kinetic stability, characteristic of extended donor-acceptor systems[4][11]. Using Koopmans' theorem approximations, we can derive global reactivity descriptors such as Chemical Hardness ( η ) and the Electrophilicity Index ( ω )[12].
Table 1: Theoretical Electronic Properties (B3LYP/6-311G(d,p))
Note: Values are representative theoretical estimates based on analogous donor-acceptor pyridine derivatives[11][12].
| Electronic Parameter | Gas Phase (eV) | Aqueous Phase (PCM) (eV) | Description / Implication |
| EHOMO | -5.85 | -5.92 | Ionization Potential ( I≈−EHOMO ) |
| ELUMO | -2.15 | -2.28 | Electron Affinity ( A≈−ELUMO ) |
| Energy Gap ( Eg ) | 3.70 | 3.64 | Kinetic stability; narrows in polar solvents |
| Chemical Hardness ( η ) | 1.85 | 1.82 | Resistance to charge transfer ( η=(I−A)/2 ) |
| Electrophilicity ( ω ) | 4.32 | 4.62 | Propensity to accept electrons ( ω=μ2/2η ) |
Dipole Moment & Electrostatic Potential
The dipole moment ( μ ) is a macroscopic vector quantity representing the asymmetric distribution of electron density. Because 3-(Pyrrolidin-1-yl)picolinaldehyde features a strong electron donor and a strong electron acceptor positioned asymmetrically on the pyridine ring, the molecule exhibits a pronounced permanent dipole moment[6].
Vector Orientation
The dipole vector points directionally from the electron-rich pyrrolidine moiety (positive pole) toward the highly electronegative carbonyl oxygen of the aldehyde (negative pole).
Solvation Effects
In the gas phase, the dipole moment is dictated purely by the molecule's intrinsic electron distribution. However, when introduced to a polar solvent (e.g., water or DMSO), the solvent molecules align their own dipoles to stabilize the solute's charge separation. This induces further polarization of the solute's electron cloud, effectively increasing the total dipole moment[5].
Table 2: Calculated Dipole Moment Components
Note: Values are representative theoretical estimates demonstrating the expected solvent-induced polarization[5][6].
| Component | Gas Phase (Debye) | Aqueous Phase (PCM) (Debye) |
| μx | -3.85 | -4.95 |
| μy | 2.60 | 3.40 |
| μz | 0.15 | 0.20 |
| Total Dipole ( μTotal ) | 4.65 | 6.01 |
Molecular Electrostatic Potential (MEP): If we were to map the MEP onto the electron density surface, we would observe a deep red region (highly negative potential) localized exclusively around the aldehyde oxygen and the pyridine nitrogen, indicating prime sites for hydrogen bonding or metal coordination. Conversely, a blue region (positive potential) would envelop the peripheral hydrogen atoms of the pyrrolidine ring[3].
Implications for Drug Development
Understanding the electronic properties and dipole moment of 3-(Pyrrolidin-1-yl)picolinaldehyde is not merely an academic exercise; it directly informs rational drug design:
-
Receptor Binding: A high dipole moment ( ∼ 6 D in aqueous media) suggests strong electrostatic interactions with polar residues in target protein binding pockets.
-
Pharmacokinetics (ADME): The push-pull ICT system increases the polar surface area and dipole moment, which generally decreases lipophilicity. This must be carefully balanced if blood-brain barrier (BBB) penetration is required.
-
Ligand Design: The highly localized LUMO on the aldehyde makes it an ideal electrophilic warhead for covalent inhibitors, or an excellent precursor for synthesizing robust bidentate iminopyridine ligands for metallodrugs[2].
Sources
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- 4. Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Excited-State Dipole and Quadrupole Moments: TD-DFT versus CC2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. growingscience.com [growingscience.com]
Safety Data Sheet (SDS) and Handling Precautions for 3-(Pyrrolidin-1-yl)picolinaldehyde: A Technical Guide for Drug Development Professionals
Executive Summary
3-(Pyrrolidin-1-yl)picolinaldehyde (CAS: 1707358-09-5)[1] is a highly specialized chemical intermediate critical to the synthesis of targeted cancer therapeutics. Specifically, it is a foundational building block for allosteric inhibitors of the CBFβ-SMMHC fusion protein, which is the primary oncogenic driver in inversion 16 (inv(16)) acute myeloid leukemia (AML)[2]. Because it contains both an active electrophilic aldehyde and a basic pyrrolidine moiety, it requires stringent, mechanistically grounded handling protocols. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and safety precautions for 3-(Pyrrolidin-1-yl)picolinaldehyde, alongside its validated application in drug development workflows.
Chemical Identity and Physicochemical Properties
Establishing a self-validating safety protocol begins with a precise understanding of the molecule's intrinsic properties. The compound features a pyridine ring substituted with an aldehyde group at the 2-position and a pyrrolidine ring at the 3-position.
Table 1: Chemical Identity and Quantitative Data
| Property | Value |
| Chemical Name | 3-(Pyrrolidin-1-yl)picolinaldehyde |
| IUPAC Name | 3-(pyrrolidin-1-yl)pyridine-2-carbaldehyde |
| CAS Registry Number | 1707358-09-5[3] |
| Molecular Formula | C10H12N2O[3] |
| Molecular Weight | 176.22 g/mol [3] |
| Physical State | Solid / Powder (typical) |
| Reactivity Profile | Electrophilic (aldehyde), Basic (pyrrolidine/pyridine) |
Hazard Identification and Mechanistic Toxicology
Safety protocols must be grounded in the causality of a chemical's hazards rather than rote memorization of codes. 3-(Pyrrolidin-1-yl)picolinaldehyde is classified under the Globally Harmonized System (GHS) with the following standard hazard statements for this chemical class:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality of Hazards: The dual functionality of the molecule drives its toxicity profile. The aldehyde group is a potent electrophile capable of forming Schiff bases with primary amines (e.g., lysine residues) on skin and mucous membrane proteins. This covalent modification triggers localized inflammatory cascades, manifesting as H315 and H319. Concurrently, the basicity of the pyrrolidine nitrogen can disrupt the lipid bilayer of cellular membranes, exacerbating tissue irritation and facilitating respiratory irritation (H335) upon inhalation of dust or aerosols.
Handling Precautions and Self-Validating Safety Systems
To mitigate the risks outlined above, laboratories must implement a self-validating safety system—where the failure of one control is immediately mitigated by a secondary physical or chemical barrier.
-
Engineering Controls: All manipulations of the solid powder must be conducted within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the reactive aldehyde dust.
-
Personal Protective Equipment (PPE) Selection Logic:
-
Gloves: Nitrile gloves (minimum 5 mil thickness) are required. Because aldehydes can permeate thin latex, nitrile provides a superior chemical barrier against electrophilic attack. Double-gloving is recommended during synthesis.
-
Eye Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the risk of fine powder migrating into the ocular mucosa, where the aldehyde will rapidly react with the aqueous environment.
-
Respirator: If engineering controls are compromised, an N95 or P100 particulate respirator must be deployed to prevent inhalation of the irritant dust.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The inert atmosphere prevents auto-oxidation of the aldehyde to the corresponding picolinic acid.
Experimental Workflow: Synthesis of CBFβ-RUNX Inhibitors
Step-by-Step Methodology: Reductive Cyclization This protocol is adapted from the foundational work by Illendula et al. (2015) detailing the synthesis of substituted benzimidazoles[5].
-
Imine Condensation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 3-(Pyrrolidin-1-yl)picolinaldehyde and 1.0 mmol of 2-nitro-5-(trifluoromethoxy)aniline in 10 mL of anhydrous ethanol[5].
-
Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the nucleophilic attack of the aniline on the electrophilic aldehyde.
-
Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours until TLC indicates complete consumption of the aldehyde.
-
Reductive Cyclization: Cool the reaction to room temperature. Add a freshly prepared aqueous solution of sodium dithionite (Na2S2O4, 3.0 mmol) dropwise. This reduces the nitro group to an amine, which immediately undergoes intramolecular cyclization with the imine carbon[6].
-
Purification: Extract the resulting benzimidazole product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient)[5].
Step-by-step reductive cyclization workflow for synthesizing CBFβ-RUNX inhibitors.
Mechanistic Pathway: Restoring Hematopoiesis in inv(16) AML
The ultimate goal of synthesizing these derivatives is to target the molecular pathology of inv(16) AML[2]. The fusion protein CBFβ-SMMHC sequesters RUNX1, preventing it from binding to DNA and driving the differentiation of hematopoietic stem cells[7].
Mechanism of action for CBFβ-SMMHC inhibitors restoring RUNX1-mediated hematopoiesis.
Emergency Response and Spill Management
In the event of a spill, the self-validating protocol dictates immediate containment to prevent aerosolization and specific chemical neutralization.
-
Evacuate and Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Containment: Do not sweep dry powder. Cover the spill with a damp, absorbent material (e.g., sand or vermiculite moistened with water) to suppress dust.
-
Chemical Deactivation: Because the primary hazard is the electrophilic aldehyde, wiping the area with a dilute solution of sodium bisulfite (NaHSO3) will neutralize the residual chemical by forming a water-soluble, non-volatile bisulfite adduct.
-
Disposal: Collect all materials into a hazardous waste container labeled for reactive organics.
References
-
Chemical biology. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice , Science / PMC (Illendula, A., et al., 2015). URL:[Link]
- Cancer therapeutics (Patent EP3180004B1), Google Patents (Bushweller, J. H., & Illendula, A., 2021).
-
Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia , Oncotarget. URL:[Link]
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Application Notes & Protocols: Reductive Amination of 3-(Pyrrolidin-1-yl)picolinaldehyde
Abstract
This document provides a comprehensive guide for the reductive amination of 3-(Pyrrolidin-1-yl)picolinaldehyde, a critical transformation for the synthesis of novel molecular entities in pharmaceutical and materials science research. The pyrrolidine-pyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This application note details a robust and efficient one-pot protocol utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into reaction optimization, troubleshooting, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated derivatives of 3-(Pyrrolidin-1-yl)picolinaldehyde.
Introduction and Significance
The reductive amination of aldehydes and ketones is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is highly valued for its efficiency and atom economy. The resulting amine products are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[3]
The specific substrate, 3-(Pyrrolidin-1-yl)picolinaldehyde, incorporates a pyridine ring, a common motif in medicinal chemistry, and a pyrrolidine substituent, which can enhance aqueous solubility and modulate the pharmacokinetic properties of drug candidates.[1] The aldehyde functionality serves as a synthetic handle for the introduction of diverse amine-containing fragments, enabling the rapid generation of compound libraries for screening and lead optimization. The successful reductive amination of this substrate is therefore a key step in the synthesis of novel compounds with potential therapeutic applications, such as histamine H3 receptor antagonists.[5]
Mechanistic Overview of Reductive Amination
The reductive amination process proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate (for primary amines) or an iminium ion (for secondary amines).[6][7][8] This step is often catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[3][6]
The choice of reducing agent is critical for the success of the reaction. Mild hydride donors are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of alcohol byproducts.[6]
Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Pyrrolidin-1-yl)picolinaldehyde (1.0 eq).
-
Solvent and Amine Addition: Under a nitrogen or argon atmosphere, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the aldehyde. Add the desired primary or secondary amine (1.0 - 1.2 eq).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium ion.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Reducing Agent | Sodium triacetoxyborohydride is the reagent of choice. | It is mild, selective for iminium ions over aldehydes, and generally gives high yields. [9][10]Other borohydride reagents like sodium cyanoborohydride can be used but are more toxic. Sodium borohydride may reduce the starting aldehyde. |
| Solvent | Anhydrous 1,2-dichloroethane (DCE) is preferred. | DCE is a non-protic solvent that works well for this transformation. [9]Tetrahydrofuran (THF) or acetonitrile can also be viable alternatives. [9]Protic solvents like methanol may react with the reducing agent. |
| Stoichiometry | A slight excess of the amine (1.1-1.2 eq) and reducing agent (1.2-1.5 eq) is recommended. | A slight excess can help drive the reaction to completion. However, a large excess of the amine can lead to purification challenges. |
| Temperature | Room temperature is generally sufficient. | If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the formation of side products. |
| Catalyst | Acetic acid (0.1-1.0 eq) can be added. | For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion. [9] |
| Incomplete Reaction | - Ensure all reagents are dry, as water can hydrolyze the iminium intermediate and decompose the reducing agent. [11] - Consider adding a catalytic amount of acetic acid. - Increase the reaction time or apply gentle heat. | |
| Side Product Formation | - Over-alkylation of primary amines can occur. Using a stepwise procedure of imine formation followed by reduction can mitigate this. [9] - Reduction of the starting aldehyde to the corresponding alcohol may indicate the use of a too-powerful reducing agent or non-optimal reaction conditions. |
Safety Precautions
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. [12][13]It is also an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][14]* 1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. All manipulations should be performed in a fume hood.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. [14]Wash hands thoroughly after handling. [14]Consult the Safety Data Sheet (SDS) for each reagent before use. [12][13][14]
Conclusion
The protocol described herein provides a reliable and efficient method for the reductive amination of 3-(Pyrrolidin-1-yl)picolinaldehyde. The use of sodium triacetoxyborohydride ensures high selectivity and yields under mild reaction conditions. This application note serves as a valuable resource for chemists engaged in the synthesis of novel amine derivatives for drug discovery and other applications, offering a solid foundation for further exploration and development of this important chemical transformation.
References
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A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link]
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Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]
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Reductive Amination. Chemistry Steps. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness. Available at: [Link]
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International. Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. R Discovery. Available at: [Link]
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Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. Available at: [Link]
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TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate. Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The Organic Synthesis Archive. Available at: [Link]
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Application Note – Reductive Amination. Synple Chem. Available at: [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available at: [Link]
-
Reductive Amination Reaction. OpenBU. Available at: [Link]
-
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. MDPI. Available at: [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Academia.edu. Available at: [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. Available at: [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. Available at: [Link]
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Application Notes and Protocols: Synthesis of Schiff Base Ligands using 3-(Pyrrolidin-1-yl)picolinaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds first reported by Hugo Schiff in 1864.[1][2] They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[3][4][5] The lone pair of electrons on the sp2 hybridized nitrogen atom of the azomethine group is of significant chemical and biological importance, enabling these compounds to act as effective ligands.[6][7]
The structural versatility of Schiff bases allows for the straightforward introduction of various functional groups, which can modulate their steric and electronic properties. This adaptability makes them valuable in a wide range of applications, including catalysis, materials science, and particularly in medicinal chemistry and drug development.[8][9][10] Schiff base ligands can coordinate with a variety of metal ions to form stable metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[6][10][11] These complexes have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][10][12]
This application note provides a detailed protocol for the synthesis of Schiff base ligands derived from 3-(Pyrrolidin-1-yl)picolinaldehyde. This particular aldehyde is a valuable precursor due to the presence of the pyridine ring and the pyrrolidinyl substituent, which can influence the coordination properties and biological activity of the resulting Schiff base and its metal complexes. The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for further research and development.
Synthesis of Schiff Base Ligands: A Step-by-Step Protocol
The synthesis of Schiff bases from 3-(Pyrrolidin-1-yl)picolinaldehyde and a primary amine is a straightforward condensation reaction. The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Protocol 1: Conventional Synthesis under Reflux
This protocol describes a standard method for Schiff base synthesis using conventional heating under reflux. This method is widely applicable and generally provides good yields.
Materials:
-
3-(Pyrrolidin-1-yl)picolinaldehyde
-
Primary amine (e.g., aniline, substituted anilines, or aliphatic amines)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 3-(Pyrrolidin-1-yl)picolinaldehyde in a suitable volume of absolute ethanol or methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred aldehyde solution, add a solution of 1 equivalent of the desired primary amine dissolved in a minimal amount of the same solvent.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, promoting the formation of the imine.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.[3][12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13] A negative test with 2,4-dinitrophenylhydrazine (2,4-DNPH) reagent can confirm the absence of the starting aldehyde.[4]
-
Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure Schiff base ligand.[3]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry approach that can significantly reduce reaction times and improve yields compared to conventional heating.[14]
Materials:
-
3-(Pyrrolidin-1-yl)picolinaldehyde
-
Primary amine
-
Ethanol or a suitable solvent
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 1 equivalent of 3-(Pyrrolidin-1-yl)picolinaldehyde and 1 equivalent of the primary amine in a minimal amount of ethanol.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at a specific temperature and power for a short duration (typically a few minutes). The optimal conditions will need to be determined for each specific reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product can be isolated and purified using the same methods described in Protocol 1.
Characterization of the Synthesized Schiff Base Ligands
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base ligands. A combination of spectroscopic techniques is typically employed.[13][15]
| Characterization Technique | Purpose | Key Observables |
| FT-IR Spectroscopy | To identify the formation of the imine bond. | Appearance of a characteristic stretching band for the C=N bond (typically in the range of 1572-1645 cm⁻¹).[5][16][17] Disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine. |
| ¹H NMR Spectroscopy | To confirm the structure of the Schiff base. | A characteristic singlet for the azomethine proton (-CH=N-) typically appears in the downfield region of the spectrum. The signals corresponding to the aromatic and aliphatic protons of the aldehyde and amine moieties should also be present and correctly assigned.[16] |
| ¹³C NMR Spectroscopy | To further confirm the structure and identify all carbon atoms. | The carbon of the azomethine group (C=N) will have a characteristic chemical shift. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base confirms its formation. Fragmentation patterns can provide additional structural information.[7][17] |
| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed molecular formula.[7] |
| Melting Point | To assess the purity of the compound. | A sharp and well-defined melting point is indicative of a pure compound.[4] |
Applications in Drug Development and Catalysis
Schiff base ligands and their metal complexes derived from precursors like 3-(Pyrrolidin-1-yl)picolinaldehyde are of significant interest in several fields due to their versatile properties.
Drug Development
The presence of the imine group is crucial for the biological activity of Schiff bases.[18] They have been extensively investigated for a wide range of pharmacological applications.
Caption: Biological applications of Schiff bases and their metal complexes.
The coordination of Schiff base ligands to metal ions often enhances their biological efficacy.[10][11] This is attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the interaction of the metal ion with biological targets.
Catalysis
Schiff base metal complexes are also widely used as catalysts in various organic transformations.[6][8] The ability to tune the steric and electronic environment around the metal center by modifying the Schiff base ligand allows for the design of highly selective and efficient catalysts for reactions such as:
Conclusion
The synthesis of Schiff base ligands from 3-(Pyrrolidin-1-yl)picolinaldehyde offers a versatile platform for the development of new compounds with potential applications in drug discovery and catalysis. The protocols provided in this application note are robust and can be adapted for the synthesis of a wide variety of Schiff base derivatives. The detailed characterization techniques ensure the structural integrity and purity of the synthesized compounds, which is a critical prerequisite for any subsequent biological or catalytic studies. The continued exploration of these compounds is expected to yield novel therapeutic agents and efficient catalysts.
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The Versatile Building Block: 3-(Pyrrolidin-1-yl)picolinaldehyde in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolidinyl-Pyridine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural products.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] The pyrrolidine moiety can also enhance aqueous solubility and provides hydrogen bond acceptor and donor capabilities, crucial for molecular interactions with biological targets.[1]
This guide focuses on a specific and highly promising building block: 3-(Pyrrolidin-1-yl)picolinaldehyde . This molecule combines the favorable attributes of the pyrrolidine ring with the reactive potential of a picolinaldehyde (pyridine-2-carboxaldehyde) core. The pyridine ring itself is a common feature in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl group.[3] The strategic placement of a pyrrolidine group at the 3-position and an aldehyde at the 2-position of the pyridine ring creates a versatile scaffold with multiple points for diversification, making it an attractive starting point for the synthesis of novel compound libraries targeting a wide range of diseases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and application notes for the synthesis and utilization of 3-(pyrrolidin-1-yl)picolinaldehyde as a key building block in medicinal chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-(pyrrolidin-1-yl)picolinaldehyde is essential for its effective application in drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | ChemScene[4] |
| Molecular Weight | 176.22 g/mol | ChemScene[4] |
| CAS Number | 892501-98-3 | ChemScene[4] |
| Synonyms | 5-(Pyrrolidin-1-yl)picolinaldehyde, 3-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | ChemScene[4] |
| Appearance | Likely a solid or oil (based on related structures) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and alcohols. | Inferred |
Proposed Synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde
Synthetic Strategy Overview
The proposed synthesis commences with the oxidation of a readily available starting material, 3-nitro-2-picoline, to the corresponding aldehyde. The aldehyde is then protected as a more stable acetal, followed by reduction of the nitro group to an amine. This amino group can then be alkylated with 1,4-dibromobutane to form the pyrrolidine ring. Finally, deprotection of the acetal will yield the target molecule, 3-(pyrrolidin-1-yl)picolinaldehyde.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 4. triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov [science.gov]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Vitro Screening Assays for 3-(Pyrrolidin-1-yl)picolinaldehyde Analogues
An Application Note and Protocol Guide
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] This document provides a comprehensive guide to establishing a robust in vitro screening cascade for novel analogues of 3-(Pyrrolidin-1-yl)picolinaldehyde. As this chemical series represents new chemical entities, the proposed strategy begins with broad, phenotypic screening to identify general bioactivity, followed by a tiered system of more specific assays to elucidate the mechanism of action. We provide detailed, field-proven protocols for key assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation to empower researchers to make rapid, informed decisions in the early stages of drug discovery.[5]
Introduction: The Rationale for a Tiered Screening Approach
High-throughput screening (HTS) of small molecule libraries is the cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds.[6][7] For a novel series like 3-(Pyrrolidin-1-yl)picolinaldehyde analogues, the initial biological targets are often unknown. Therefore, a well-designed screening cascade is essential to efficiently identify "hit" compounds and prioritize them for further development. A tiered or cascaded approach maximizes efficiency by using broad, cost-effective assays first to cast a wide net, followed by more complex, target-specific assays for promising candidates.[5]
This strategy ensures that resources are focused on compounds with the most promising characteristics, balancing biological activity with desirable pharmacological properties.[5] The primary objective is to create a decision-making framework that allows project teams to quickly identify active compounds, understand their structure-activity relationships (SAR), and, just as importantly, de-prioritize compounds that are non-specific, toxic, or inactive.
Designing the Screening Cascade
The ideal screening cascade is a multi-stage process designed to progressively filter a compound library. Each stage provides deeper insights, guiding the subsequent steps.
Caption: A generalized workflow for a tiered in vitro screening cascade.
The proposed cascade involves three key phases:
-
Primary Screening: A single-concentration screen of the entire analogue library to identify compounds with any biological activity. A cell viability assay is an excellent choice here, as it can detect cytotoxicity, a hallmark of many anticancer agents, or other profound cellular effects.[8]
-
Hit Confirmation and Dose-Response: Active compounds ("hits") from the primary screen are re-tested in the same assay across a range of concentrations. This confirms the initial activity and determines the potency (e.g., IC50 or EC50), a critical parameter for comparing compounds.[5]
-
Secondary and Mechanistic Assays: Confirmed hits are evaluated in a panel of secondary assays to begin elucidating their mechanism of action. This can include:
-
Orthogonal Assays: Using a different method to measure the same biological endpoint (e.g., an ATP-based viability assay vs. a metabolic one) to rule out assay artifacts.
-
Target-Specific Assays: If a molecular target is hypothesized, enzyme inhibition or receptor binding assays can be employed.
-
Pathway Analysis: Reporter gene assays can determine if the compound modulates specific cellular signaling pathways.
-
Experimental Protocols
The following protocols provide a robust framework for screening novel compounds. They are designed for a 96-well or 384-well plate format, making them suitable for high-throughput applications.[9]
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Caption: The core principle of the MTT cell viability assay.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Dilute to a final concentration of 5,000-10,000 cells per 100 µL of medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-(Pyrrolidin-1-yl)picolinaldehyde analogues in culture medium from a 1000x DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds.
-
Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot % Viability against the log concentration of the compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Protocol 2: Generic Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template for measuring the inhibition of an enzyme where the reaction produces a change in absorbance. It must be adapted for the specific enzyme of interest (e.g., a protease, kinase, or oxidase).[13]
Caption: Principle of a competitive enzyme inhibition assay.
Materials:
-
Purified enzyme of interest
-
Specific enzyme substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds and a known positive control inhibitor
-
96-well UV-transparent or clear flat-bottom plates
-
Microplate spectrophotometer with kinetic reading capability
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in cold assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.[14]
-
Prepare a working solution of the substrate in assay buffer. The optimal concentration is often at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Prepare serial dilutions of the test compounds and positive control inhibitor in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL Assay Buffer + 25 µL Test Compound + 25 µL Enzyme Solution.
-
Positive Control Wells: 50 µL Assay Buffer + 25 µL Positive Control Inhibitor + 25 µL Enzyme Solution.
-
100% Activity Control Wells: 75 µL Assay Buffer + 25 µL Enzyme Solution.
-
Blank Wells: 100 µL Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at the optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Rationale: This step allows the inhibitor compounds to bind to the enzyme before the reaction is initiated.[15]
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in the reader and begin kinetic measurements, recording the absorbance at the appropriate wavelength every 30-60 seconds for 10-20 minutes.[14]
-
Data Analysis:
-
Calculate the reaction rate (velocity, V) for each well by determining the slope (ΔAbs/min) of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Luciferase Reporter Gene Assay
This assay measures the effect of a compound on a specific signaling pathway. It uses a cell line engineered to express the luciferase enzyme under the control of a promoter that is responsive to the pathway of interest. When the pathway is activated, luciferase is produced, which generates light upon addition of its substrate, luciferin.[16][17]
Materials:
-
Reporter cell line (e.g., HEK293T cells transfected with an NF-κB-luciferase reporter plasmid)
-
Complete culture medium
-
Pathway activator (e.g., TNF-α for the NF-κB pathway)
-
Test compounds
-
96-well white, opaque culture plates
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferin substrate)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well white, opaque plate at a density that will result in ~80-90% confluency after 24 hours.
-
Rationale: White plates are used to maximize the light signal and prevent crosstalk between wells.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds for 1-2 hours before pathway activation.
-
-
Pathway Activation:
-
Add the specific pathway activator (e.g., TNF-α) to all wells except the "unstimulated control" wells.
-
Incubate for an optimized period (typically 6-24 hours) to allow for transcription and translation of the luciferase reporter gene.[16]
-
-
Cell Lysis and Signal Detection:
-
Remove the culture medium. Wash the cells once with PBS.
-
Add the volume of passive lysis buffer specified by the kit manufacturer (e.g., 20-50 µL).
-
Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
-
Add the luciferase assay reagent (containing luciferin) to each well.[18]
-
Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The raw output is in Relative Light Units (RLU).
-
Calculate the percentage of inhibition or activation relative to the stimulated control: % Inhibition = [1 - (RLU_test / RLU_stimulated_control)] * 100
-
Determine the IC50 or EC50 from the dose-response curve.
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison of compound potency and efficacy.
Table 1: Hypothetical Screening Data for Selected Analogues
| Compound ID | Primary Screen (% Viability @ 10µM) | Cell Viability IC50 (µM) | Enzyme X IC50 (µM) | NF-κB Reporter IC50 (µM) |
| PPA-001 | 4.5 | 0.8 | > 50 | 1.2 |
| PPA-002 | 85.2 | > 50 | 2.5 | > 50 |
| PPA-003 | 51.3 | 9.7 | 11.4 | 8.9 |
| PPA-004 | 12.1 | 1.5 | 1.9 | > 50 |
Interpretation:
-
PPA-001: A potent cytotoxic agent that appears to act via the NF-κB pathway but not Enzyme X. This is a strong candidate for further investigation as a potential anti-inflammatory or anti-cancer agent.
-
PPA-002: Not cytotoxic, but a selective inhibitor of Enzyme X. This is a promising lead for target-based drug design.
-
PPA-003: A weak, non-specific compound that is active in all assays. This compound would likely be de-prioritized due to a lack of specificity.
-
PPA-004: A potent cytotoxic agent that also inhibits Enzyme X. This could indicate that the cytotoxic effect is mediated through inhibition of Enzyme X, a hypothesis that requires further validation.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
- High-throughput screening - Wikipedia. Wikipedia.
- The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025). Southern Research.
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC.
- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed.
- Overview of Cell Viability and Survival. Cell Signaling Technology.
- Cell viability assays. Abcam.
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Protocol for Cell Viability Assays. BroadPharm.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
- Comparison of Different Methods to Measure Cell Viability.
- Dual Luciferase Reporter Assay Protocol.
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
- Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black. Benchchem.
- Reporter Genes and their Applications.
- Reporter Gene Assays. Thermo Fisher Scientific.
- Evaluating Receptor Binding Affinity: Applic
- How to Develop a Successful in vitro Screening Strategy.
- Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma.
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
- Supplementary M
- Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. Benchchem.
- Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC.
- Receptor Binding Assays. MilliporeSigma.
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
- Receptor-Ligand Binding Assays. Labome.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. international-biopharma.com [international-biopharma.com]
- 6. southernresearch.org [southernresearch.org]
- 7. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
improving synthesis yield of 3-(Pyrrolidin-1-yl)picolinaldehyde
Welcome to the Technical Support Center for Pyridine Functionalization . This guide is specifically engineered for researchers and drug development professionals facing yield and chemoselectivity challenges during the synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde .
Due to the highly reactive nature of the C2-formyl group on an electron-deficient pyridine ring, direct amination often leads to complex degradation profiles. Below, we dissect the causality of these failures and provide self-validating, field-proven methodologies to optimize your synthetic workflow.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My direct Nucleophilic Aromatic Substitution (SNAr) between 3-fluoropicolinaldehyde and pyrrolidine yields a complex mixture with very little of the desired product. What is going wrong? The Causality: The primary issue is chemoselectivity. Pyrrolidine is a highly nucleophilic secondary amine. While the fluorine at the C3 position is activated for SNAr (the resulting negative charge is stabilized by both the C1-pyridine nitrogen and the C2-aldehyde), the aldehyde itself is extremely electrophilic. Pyrrolidine will competitively attack the carbonyl carbon, forming a hemiaminal that can dehydrate into an iminium ion or form a stable aminal. The Solution: To force the reaction exclusively down the SNAr pathway, you must mask the electrophilicity of the aldehyde. Protect the aldehyde as a dimethyl acetal or 1,3-dioxolane prior to the introduction of pyrrolidine[1]. Once the SNAr is complete, the acetal can be cleanly hydrolyzed.
Q2: I only have access to 3-bromopicolinaldehyde. Can I still use SNAr, or do I need a transition-metal catalyst? The Causality: SNAr with 3-bromopicolinaldehyde is notoriously sluggish. Bromide is a significantly poorer leaving group than fluoride in SNAr reactions on pyridine systems because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine drawing electron density away from the C3 carbon. The Solution: For the bromo-analogue, a Palladium-catalyzed Buchwald-Hartwig amination is the mechanistically sound choice. However, the free aldehyde will poison the Pd catalyst and undergo side reactions under the strongly basic conditions required for the coupling. You must first protect the aldehyde as a 1,3-dioxolane[2]. Subsequently, use a robust catalyst system (e.g., Pd2(dba)3 ) with a bulky, electron-rich ligand like BrettPhos to facilitate oxidative addition into the C-Br bond.
Q3: During the acidic deprotection of the acetal intermediate, I observe degradation and ring-opening of the product. How can I prevent this? The Causality: The final 3-(pyrrolidin-1-yl)picolinaldehyde product is an electron-rich push-pull system. Prolonged exposure to harsh aqueous acids (like refluxing 6M HCl) can lead to polymerization or degradation of the pyrrolidine-pyridine system. The Solution: Utilize a mild, biphasic deprotection strategy. A 1:1 mixture of THF and 1M HCl at room temperature is sufficient to hydrolyze a dimethyl acetal within 2–4 hours[1]. Always monitor the reaction dynamically and quench immediately upon completion.
Part 2: Pathway Analytics & Route Comparison
To determine the optimal synthetic route for your specific constraints, compare the quantitative and operational parameters of the two primary pathways below.
| Parameter | Route A: SNAr Pathway | Route B: Buchwald-Hartwig Pathway |
| Starting Material | 3-Fluoropicolinaldehyde | 3-Bromopicolinaldehyde |
| Protection Requirement | Highly Recommended (Dimethyl acetal) | Mandatory (1,3-Dioxolane) |
| Key Reagents | Pyrrolidine, K2CO3 , DMSO | Pyrrolidine, Pd2(dba)3 , BrettPhos, Cs2CO3 |
| Optimal Temperature | 80–100 °C | 90–110 °C |
| Typical Yield (Over 3 steps) | 65–80% | 45–60% |
| Primary Advantage | Transition-metal free; highly scalable | Enables synthesis if 3-fluoro precursor is unavailable |
Part 3: Self-Validating Experimental Protocol (SNAr Route)
This protocol utilizes continuous analytical checkpoints to ensure the system self-validates before proceeding to the next chemical transformation.
Phase 1: Aldehyde Protection (Dimethyl Acetal Formation)
-
Charge a flame-dried round-bottom flask with 3-fluoropicolinaldehyde (1.0 eq) and anhydrous methanol (0.5 M).
-
Add trimethyl orthoformate (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction at reflux for 4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). Quench a 10 µL aliquot in NaHCO3 and verify via 1H NMR the complete disappearance of the highly deshielded formyl proton (~10.1 ppm) and the appearance of the acetal methine proton (~5.5 ppm).
-
Cool to room temperature, quench with saturated aqueous NaHCO3 , extract with EtOAc, dry over Na2SO4 , and concentrate to yield 3-fluoro-2-(dimethoxymethyl)pyridine.
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the crude 3-fluoro-2-(dimethoxymethyl)pyridine (1.0 eq) in anhydrous DMSO (0.3 M).
-
Add anhydrous K2CO3 (2.5 eq) and pyrrolidine (1.5 eq).
-
Heat the suspension to 90 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Checkpoint: Analyze by LC-MS. The mass of the starting material must be entirely replaced by the [M+H]+ peak of the pyrrolidine adduct. Visually, the reaction mixture will transition to a deep yellow/orange hue as the electron-donating pyrrolidine ring conjugates with the pyridine system.
-
Dilute with water (5 volumes) and extract with EtOAc (3x). Wash the combined organics extensively with brine to remove residual DMSO, dry, and concentrate.
Phase 3: Mild Acidic Deprotection
-
Dissolve the crude intermediate in a 1:1 mixture of THF and 1M aqueous HCl (0.2 M overall).
-
Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. The product peak will shift to a lower mass corresponding to the loss of the acetal protecting group. IR spectroscopy will confirm the re-appearance of the sharp carbonyl stretch at ~1700 cm−1 .
-
Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO3 . Extract with DCM, dry over MgSO4 , and purify via silica gel chromatography (DCM/MeOH gradient) to afford pure 3-(Pyrrolidin-1-yl)picolinaldehyde.
Part 4: Process Visualization
Figure 1: Divergent synthetic pathways for 3-(Pyrrolidin-1-yl)picolinaldehyde via protected intermediates.
References
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 ACS Medicinal Chemistry Letters URL:[Link]
- Inhibitors of myeloperoxidase US Patent Application US20240166642A1 URL
Sources
preventing oxidation of 3-(Pyrrolidin-1-yl)picolinaldehyde during long-term storage
Document ID: TSC-2026-03-PPA-OXID
Last Updated: March 17, 2026
Introduction
Welcome to the technical support center for 3-(Pyrrolidin-1-yl)picolinaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to the presence of a reactive aldehyde group and a nitrogen-containing heterocyclic system, 3-(Pyrrolidin-1-yl)picolinaldehyde is susceptible to degradation, primarily through oxidation, if not stored under optimal conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.
Chemical Structure and Susceptibility

The molecule's susceptibility to oxidation arises from two primary features:
-
The Aldehyde Group: Aldehydes are readily oxidized to their corresponding carboxylic acids.[1] This is the most common degradation pathway.
-
The Pyridine and Pyrrolidine Rings: Nitrogen-containing heterocycles can be sensitive to oxidation, potentially leading to N-oxide formation or other degradation products.[2][3]
This guide will focus on preventing the primary degradation pathway: the oxidation of the aldehyde to 3-(Pyrrolidin-1-yl)picolinic acid.
Frequently Asked Questions (FAQs)
Q1: My 3-(Pyrrolidin-1-yl)picolinaldehyde has turned from a liquid/low melting solid into a yellowish or brownish substance with some crystalline material. What has happened?
A1: This is a classic sign of oxidation.[1][4] The liquid aldehyde is oxidizing into the corresponding carboxylic acid, which is often a solid at room temperature. The color change indicates the formation of various degradation byproducts. Benzaldehyde, a similar aromatic aldehyde, is known to turn yellow and form white crystals of benzoic acid upon exposure to air.[1]
Q2: What are the ideal storage conditions to prevent the oxidation of 3-(Pyrrolidin-1-yl)picolinaldehyde?
A2: To ensure maximum stability, the compound should be stored with a multi-layered approach that addresses all major environmental contributors to degradation.[5] The optimal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[6] | Lowers the kinetic rate of oxidation reactions.[5][7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[8][9][10] | Displaces oxygen, the primary reactant in the oxidation process.[7][9][11] |
| Light | Amber Glass Vial / Protection from Light[1][8] | UV light can initiate and catalyze free-radical oxidation pathways.[5][7][12] |
| Container | Tightly Sealed, Minimal Headspace[1][8] | Prevents ingress of atmospheric oxygen and moisture. Minimal headspace reduces the amount of trapped oxygen.[5][8] |
Q3: Is refrigeration at -20°C better than 2-8°C for long-term storage?
A3: While lower temperatures generally slow degradation, freezing is not always better and can introduce other issues. For many aldehydes, storage at 2-8°C is sufficient and recommended.[6] Freezing could potentially cause the less soluble carboxylic acid impurity to crystallize out, which might be mistaken for product purity.[1] Unless specific stability data for 3-(Pyrrolidin-1-yl)picolinaldehyde suggests otherwise, refrigeration at 2-8°C is the standard and recommended practice.[13]
Q4: I don't have access to a glovebox or Schlenk line. How can I effectively store the compound under an inert atmosphere?
A4: You can use a simple and effective technique called "gas blanketing" or "purging." This involves using a balloon filled with an inert gas like argon or nitrogen to displace the air in your storage vial. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method is crucial for preventing oxidation.[9][14][15]
Q5: Can I add an antioxidant or stabilizer to my 3-(Pyrrolidin-1-yl)picolinaldehyde for enhanced stability?
A5: Yes, the addition of radical inhibitors can suppress autoxidation.[1] For aromatic aldehydes, small amounts of antioxidants like butylated hydroxytoluene (BHT), hydroquinone, or catechol have been used effectively.[5][16] However, this is generally not done by the supplier. If you choose to add a stabilizer, you must consider its compatibility with your downstream reactions. For most applications, proper storage under an inert atmosphere at low temperatures is sufficient and preferable to adding potential contaminants.[17]
Troubleshooting Guide
This section addresses common problems encountered during the storage and use of 3-(Pyrrolidin-1-yl)picolinaldehyde.
Issue 1: Inconsistent or Low Yields in Subsequent Reactions
| Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Degradation of Starting Material: The aldehyde has partially oxidized to the carboxylic acid, reducing the molar equivalents of active starting material. | 1. Verify Purity: Before use, check the purity of the aldehyde using an appropriate analytical method like ¹H NMR, GC-MS, or HPLC.[18][19][20] In ¹H NMR, the aldehyde proton signal (typically ~9-10 ppm) will decrease, and you may see the appearance of new aromatic signals and the disappearance of the aldehyde proton, indicative of the carboxylic acid. 2. Purify if Necessary: If significant degradation (>5%) is observed, the aldehyde can be purified. For many aldehydes, this can be achieved by washing with a mild base (e.g., 5-10% sodium carbonate solution) to remove the acidic carboxylic acid, followed by drying and distillation or chromatography.[1] |
| Inaccurate Concentration: If the material was stored as a solution, solvent evaporation could have occurred, leading to a more concentrated solution than expected. | 1. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use. 2. Re-verify Concentration: If using a stock solution, re-verify its concentration before use, especially if it has been stored for an extended period. |
Issue 2: Visual Signs of Degradation (Color Change, Precipitate)
| Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Oxidation from Air Exposure: The container was not properly sealed or inerted. | 1. Review Storage Protocol: Ensure that the container is always tightly sealed and stored under an inert atmosphere.[21] Implement the inert gas blanketing protocol described below. 2. Minimize Headspace: When aliquoting, transfer the material to smaller vials to minimize the headspace and the amount of oxygen present.[5][8] |
| Light-Catalyzed Degradation: The compound was exposed to light. | 1. Use Amber Vials: Always store the material in amber glass vials to protect it from UV light.[1][8] 2. Store in the Dark: Keep the vials in a dark place, such as a refrigerator or a light-proof box.[7] |
| High Temperature Exposure: The compound was left at room temperature for an extended period. | 1. Maintain Cold Chain: Minimize the time the compound spends at room temperature.[8] Allow the vial to warm to room temperature before opening to prevent moisture condensation, but return it to the refrigerator promptly after use. |
Degradation Troubleshooting Workflow
Caption: A decision tree for troubleshooting degradation issues.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes a simple method to create an inert atmosphere in a storage vial without a glovebox.
Materials:
-
Vial containing 3-(Pyrrolidin-1-yl)picolinaldehyde
-
Source of inert gas (Argon or Nitrogen) with a regulator
-
Balloon
-
Rubber septum for the vial
-
Two needles (e.g., 22-gauge)
-
Tubing to connect the gas source to a needle
Procedure:
-
Glassware Preparation: Ensure the vial and septum are clean and dry.
-
Assembly: Securely cap the vial containing the aldehyde with the rubber septum.
-
Purging the Vial: a. Attach tubing from the inert gas regulator to one of the needles. b. Fill a balloon with the inert gas from the source. Attach the second needle to the balloon neck. c. Insert the needle connected to the gas source through the septum, ensuring the tip is above the level of the compound. d. Insert the second needle (from the balloon or vented to the fume hood) as an outlet to allow the air inside to be displaced. e. Gently flow the inert gas into the vial for 1-2 minutes. This will purge the headspace of air.
-
Sealing: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This maintains a positive pressure of inert gas inside the vial.
-
Final Steps: For extra protection, wrap the septum and cap junction with Parafilm®. Store the vial under the recommended conditions (2-8°C, protected from light).
Protocol 2: Qualitative Test for Aldehyde Degradation (Tollens' Test)
This classic test can provide a quick qualitative check to see if your aldehyde is still present and reactive. Aldehydes are oxidized by Tollens' reagent to form a characteristic silver mirror.[22][23][24]
Materials:
-
Sample of 3-(Pyrrolidin-1-yl)picolinaldehyde
-
Silver nitrate (AgNO₃) solution (e.g., 5%)
-
Dilute sodium hydroxide (NaOH) solution (e.g., 10%)
-
Dilute ammonia (NH₄OH) solution (e.g., 5%)
-
Clean test tube
Procedure:
-
Prepare Tollens' Reagent (MUST be prepared fresh): a. In a clean test tube, add 1-2 mL of silver nitrate solution. b. Add a drop of dilute sodium hydroxide solution. A brown precipitate of silver oxide (Ag₂O) will form. c. Add dilute ammonia solution dropwise, shaking the tube, until the brown precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺. Caution: Do not store Tollens' reagent; it can form explosive silver nitride upon standing. Prepare it immediately before use and neutralize any excess with dilute acid.
-
Test the Aldehyde: a. Add a small amount (a few milligrams or a drop) of your 3-(Pyrrolidin-1-yl)picolinaldehyde sample to the freshly prepared Tollens' reagent. b. Shake the mixture and let it stand for a few minutes. Gentle warming in a water bath (to ~50-60°C) may be required.
-
Observation: The formation of a silver mirror on the inner surface of the test tube, or a black precipitate of silver, indicates a positive test for the aldehyde group.[22][23] If no reaction occurs, it suggests significant degradation of the aldehyde.
Analytical Characterization Workflow
Caption: Recommended workflow for analytical quality control.
References
- Allan Chemical Corporation. (2025, October 23).
- AltexChem. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- BenchChem. (2025).
- MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Oenobrands. (n.d.). Aroma protection.
- Patsnap Eureka. (2026, February 26).
- BenchChem. (2025).
- BenchChem. (2025).
- University of California, Santa Barbara. (2012, December 14).
- ResearchGate. (2014, October 28).
- BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
- University of Rochester. (n.d.). How to Store Reagents - Chemistry.
- National Institutes of Health (NIH). (2022, September 16). Advances in Natural Antioxidants for Food Improvement - PMC.
- Linde. (n.d.). Inerting in the chemical industry.
- MDPI. (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy.
- Agriculture Institute. (2024, January 31).
- MDPI. (2021, July 12).
- Sigma-Aldrich. (n.d.). 2-Pyridinecarboxaldehyde 99 1121-60-4.
- INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- LookChem. (n.d.). High quality Picolinaldehyde / 2-Pyridinecarboxaldehyde cas 1121-60-4.
- ResearchGate. (n.d.). a Effect of temperature on aldehyde dehydrogenase activity of induced...
- Hilaris. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.
- GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
- Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students.
- EMBIBE. (2023, January 24).
- BenchChem. (2025). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
- Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde.
- National Institutes of Health (NIH). (n.d.).
- Polymer Degradation and Stability. (2019, May 11).
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- PubMed. (2020, March 5). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method.
- Scribd. (n.d.). Summary of Aldehyde-Amine Reactions | PDF.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- National Institutes of Health (NIH). (n.d.).
- Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
- Preprints.org. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Google Patents. (n.d.).
- RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
- Auctores Online. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- ChemScene. (n.d.). 892501-98-3 | 5-(Pyrrolidin-1-yl)picolinaldehyde.
- Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles.
- PubChem. (n.d.). 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371.
- AIP Publishing. (n.d.).
- University of Cambridge. (n.d.).
- Wikipedia. (n.d.).
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Technical Support Center: Resolving NMR Peak Overlaps in 3-(Pyrrolidin-1-yl)picolinaldehyde Mixtures
Welcome to the Technical Support Center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps, specifically in the context of analyzing mixtures containing 3-(Pyrrolidin-1-yl)picolinaldehyde and related structures. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven strategies to help you navigate these common spectroscopic hurdles.
Understanding the Challenge: 3-(Pyrrolidin-1-yl)picolinaldehyde
The structure of 3-(Pyrrolidin-1-yl)picolinaldehyde presents a typical challenge in ¹H NMR spectroscopy. The molecule contains both an aromatic pyridine ring and a saturated pyrrolidine ring. In a mixture, the signals from the aromatic protons (typically in the 7-9 ppm range) and the aliphatic protons of the pyrrolidine ring (usually in the 1.5-3.5 ppm range) can overlap with signals from other components in the mixture, complicating spectral interpretation and quantification.
This guide provides a systematic approach to resolving these overlaps, from simple adjustments in sample preparation to the application of advanced 2D NMR techniques.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a reaction mixture containing 3-(Pyrrolidin-1-yl)picolinaldehyde shows a crowded region where I can't distinguish the pyrrolidine signals from other aliphatic protons. What's the first thing I should try?
A1: The first and often simplest approach is to change the deuterated solvent.[1][2] Solvents can induce significant changes in chemical shifts, an effect known as the Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents like benzene-d₆.[1][3] Switching from a common solvent like CDCl₃ to C₆D₆ can often resolve overlapping signals by altering the chemical environment of the protons.[3][4]
Q2: I've tried different solvents, but the aromatic signals of my target compound are still overlapping with byproducts. What's my next step?
A2: If solvent changes are insufficient, consider a variable temperature (VT) NMR experiment.[5] Changing the temperature can alter the chemical shifts of protons involved in dynamic processes, such as conformational exchange or hydrogen bonding.[6] This can be particularly effective for resolving signals of protons near polar functional groups.
Q3: What are chemical shift reagents and are they suitable for my compound?
A3: Chemical shift reagents (CSRs), typically paramagnetic lanthanide complexes, can be a powerful tool for resolving peak overlap.[7][8][9] They work by inducing large changes in the chemical shifts of nearby protons.[10] For 3-(Pyrrolidin-1-yl)picolinaldehyde, the nitrogen atoms and the aldehyde oxygen can act as Lewis basic sites for the CSR to coordinate, leading to significant dispersion of the signals of adjacent protons. However, be aware that CSRs can also cause line broadening.[9]
Q4: When is it necessary to move to 2D NMR experiments?
A4: If the above methods do not provide sufficient resolution, or if you need to confirm structural assignments definitively, 2D NMR is the next logical step.[2][11][12] For resolving overlapping proton signals and understanding connectivity, a ¹H-¹H COSY experiment is an excellent starting point.[13][14]
Q5: How can I be sure my sample preparation isn't causing the peak overlap issues?
A5: Proper sample preparation is crucial for high-quality NMR spectra.[15][16][17] Ensure your sample is fully dissolved and free of particulate matter, as this can lead to poor shimming and broad lines.[16][18][19] Also, using an appropriate sample concentration is important; overly concentrated samples can lead to broadened signals.[16][18] For ¹H NMR of small molecules (MW < 700 g/mol ), a concentration of 1-20 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[16][20]
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for resolving specific peak overlap scenarios you might encounter with 3-(Pyrrolidin-1-yl)picolinaldehyde mixtures.
Scenario 1: Overlap in the Aliphatic Region (Pyrrolidine Protons)
Symptom: A complex, unresolved multiplet in the 1.5-3.5 ppm region, making it impossible to integrate or assign the pyrrolidine signals.
Caption: Workflow for resolving aliphatic peak overlaps.
-
Prepare a stock solution of your mixture in a standard solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Prepare a second stock solution in an aromatic solvent (e.g., C₆D₆).
-
Acquire a ¹H NMR spectrum in the aromatic solvent.
-
Compare the two spectra. Look for changes in chemical shifts that lead to better signal dispersion. You can also try mixtures of the two solvents to fine-tune the chemical shifts.[1]
-
Prepare your sample in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).[21]
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incrementally increase the temperature of the NMR probe in steps of 10-20 K.[22] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[22]
-
Monitor the changes in chemical shifts. Protons involved in hydrogen bonding or conformational exchange will often show the most significant temperature-dependent shifts.[23][5]
-
Select the temperature that provides the best resolution for your signals of interest.
| Technique | Pros | Cons | Applicability to 3-(Pyrrolidin-1-yl)picolinaldehyde |
| Solvent Change | Simple, fast, and often effective. | May not resolve all overlaps; can alter reaction kinetics if monitoring a reaction. | High. The polar nature of the molecule suggests strong solvent interactions. |
| Temperature Variation | Can resolve signals involved in dynamic processes. | Requires a VT unit; may cause sample degradation at high temperatures. | Moderate to High. Can affect the conformation of the pyrrolidine ring and interactions with the aromatic system. |
| Chemical Shift Reagents | Can induce large, predictable shifts. | Can cause significant line broadening; requires a Lewis basic site. | High. The nitrogen atoms and aldehyde oxygen are good coordination sites. |
| 2D NMR | Provides definitive structural information and resolves severe overlap. | More time-consuming to acquire and process. | High. Essential for unambiguous assignment in complex mixtures. |
Scenario 2: Overlap in the Aromatic Region
Symptom: The three distinct aromatic proton signals of the picolinaldehyde ring are overlapping with signals from other aromatic species in the mixture.
Caption: Integrated 1D and 2D NMR workflow for structure elucidation.
By systematically applying these techniques, you can deconstruct a complex spectrum and confidently assign every signal to its corresponding nucleus in 3-(Pyrrolidin-1-yl)picolinaldehyde and other components in your mixture.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
- Wishart, D. S. (2023).
-
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
-
AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
13C NMR spectroscopy. (n.d.). Retrieved from [Link]
-
University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
-
Prezi. (2024, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of California, San Diego. Sample preparation. Retrieved from [Link]
-
University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Solutes. Bulletin of the Chemical Society of Japan, 40(6), 1401-1406.
-
Foster Group, University of Rochester. Great resources for learning NMR (Nuclear Magnetic Resonance). Retrieved from [Link]
-
Slideshare. NMR Shift reagents. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Dona, A. C., Jiménez-Sánchez, C., & Spraul, M. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D ¹H NMR J-Resolved Spectra. Journal of Proteome Research, 18(4), 1834-1843.
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
-
University of California, San Diego. Trouble Shooting Page - UCSD NMR Facility. Retrieved from [Link]
- Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(6), 1071-1076.
-
Reddit. (2022, February 21). Good resources for learning the theory behind NMR? Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Shift and Relaxation Reagents in NMR. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
- Hunter, C. A., & Sarson, L. D. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(27), 6549-6555.
-
University of Oxford. Variable Temperature NMR Experiments. Retrieved from [Link]
- Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Revista de la Sociedad Química de México, 63(4), 231-239.
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]
-
University of California, Davis. (2020, September 29). Useful Resources | Nuclear Magnetic Resonance Facility. Retrieved from [Link]
- Concepts in Magnetic Resonance Part A. (2017).
- Williamson, M. P. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 73(8-9), 427-438.
-
Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
- Journal of Chemical Education. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. 90(4), 524-527.
-
High Temperature NMR. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
- Molecules. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 23(11), 2855.
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minimizing side products in 3-(Pyrrolidin-1-yl)picolinaldehyde reactions
Welcome to the technical support center for 3-(Pyrrolidin-1-yl)picolinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. The inherent reactivity of this electron-rich heteroaromatic aldehyde, while advantageous for forming desired carbon-carbon and carbon-nitrogen bonds, can also lead to a variety of side products. This guide provides in-depth, experience-driven troubleshooting advice to help you optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-(Pyrrolidin-1-yl)picolinaldehyde is showing a complex mixture of products by TLC/LC-MS. What are the most likely side reactions?
A1: The pyrrolidino-substituted pyridine ring is highly electron-rich, which significantly influences the reactivity of the aldehyde. The most common side reactions are typically self-condensation, oxidation to the corresponding carboxylic acid, and in certain reaction types like the Pictet-Spengler, formation of regioisomeric or over-alkylated products. The specific side products will be highly dependent on your reaction conditions (pH, temperature, reagents).
Q2: I am observing a gradual darkening of my 3-(Pyrrolidin-1-yl)picolinaldehyde upon storage. Is this normal?
A2: Yes, gradual color change, often to a yellow or brownish hue, is not uncommon for electron-rich aromatic aldehydes. This is likely due to slow air oxidation and/or light sensitivity.[1][2] While minor color changes may not significantly impact reactivity for many applications, for high-purity work, it is advisable to store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C is recommended).[3][4] For sensitive reactions, purification by column chromatography or recrystallization may be necessary if significant degradation is suspected.
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: While protic solvents can be used, they can also participate in side reactions. For instance, in the presence of an acid or base catalyst, the aldehyde can form acetals or hemiacetals with alcohol solvents. This is a reversible process but can sequester your starting material. For reactions sensitive to water, such as those involving organometallics or strong bases, anhydrous aprotic solvents (e.g., THF, DCM, Toluene) are strongly recommended.
Troubleshooting Guide: Common Reaction Types
Pictet-Spengler Reactions
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization, is a powerful tool for synthesizing tetrahydro-β-carbolines and related heterocyclic systems.[5][6] However, the electron-rich nature of 3-(Pyrrolidin-1-yl)picolinaldehyde can lead to specific challenges.
Problem: Formation of N-Oxide or Other Oxidation Products
-
Causality: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures, or if oxidizing agents are inadvertently introduced.
-
Troubleshooting:
-
Inert Atmosphere: Always run the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider a more potent acid catalyst rather than simply increasing the temperature.[6]
-
Problem: Low Yields due to Incomplete Iminium Ion Formation
-
Causality: The formation of the key iminium ion intermediate is acid-catalyzed.[5] Insufficient acidity can lead to a slow reaction and the accumulation of unreacted starting materials. Conversely, excessively strong acids can lead to unwanted side reactions or degradation.
-
Troubleshooting:
-
Acid Catalyst Screening: The choice of acid is critical. For many Pictet-Spengler reactions, protic acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) are effective.[7][8] In some cases, Lewis acids such as BF₃·OEt₂ may offer better results.[6]
-
pH Monitoring: If possible, monitor the apparent pH of the reaction mixture. The optimal pH is typically weakly acidic.
-
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[9][10]
Problem: Self-Condensation of the Aldehyde
-
Causality: Although 3-(Pyrrolidin-1-yl)picolinaldehyde lacks α-hydrogens and cannot self-condense via a typical aldol mechanism, related undesired dimerizations or polymerizations can be catalyzed by strong bases or high temperatures.[11]
-
Troubleshooting:
-
Catalyst Choice: Use a mild base catalyst. Piperidine or pyrrolidine are often effective and are less likely to promote self-condensation than stronger bases like sodium hydroxide or potassium tert-butoxide.[12][13]
-
Order of Addition: Add the aldehyde slowly to the mixture of the active methylene compound and the catalyst. This ensures that the aldehyde is consumed by the desired reaction as soon as it is introduced.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Problem: Michael Addition Side Products
-
Causality: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another equivalent of the active methylene compound, leading to a bis-adduct.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the aldehyde relative to the active methylene compound to ensure the latter is fully consumed.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the Michael adduct.
-
Reductive Amination
Reductive amination is a two-step process (in one pot) where an aldehyde reacts with an amine to form an imine, which is then reduced to the corresponding amine.[14][15]
Problem: Reduction of the Aldehyde to an Alcohol
-
Causality: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, a common side product.
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for this reason over the more reactive sodium borohydride (NaBH₄).[15]
-
In Situ Imine Formation: Allow the aldehyde and the amine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. This maximizes the concentration of the imine and minimizes the amount of free aldehyde available for direct reduction.
-
Problem: Over-Alkylation of the Amine
-
Causality: If a primary amine is used as the nucleophile, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Troubleshooting:
-
Stoichiometry: Use an excess of the primary amine (2-3 equivalents) to statistically favor the formation of the secondary amine.
-
Slow Addition: Add the aldehyde slowly to the solution of the amine and the reducing agent.
-
Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Reaction
This protocol is designed to minimize oxidation and side product formation.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or toluene via syringe.
-
Aldehyde Addition: Dissolve 3-(Pyrrolidin-1-yl)picolinaldehyde (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (1.2 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Minimized Side Products
This protocol uses a mild catalyst and controlled addition to prevent side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve the active methylene compound (1.0 eq) and piperidine (0.1 eq) in ethanol.
-
Aldehyde Addition: In a separate flask, dissolve 3-(Pyrrolidin-1-yl)picolinaldehyde (1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirred mixture of the active methylene compound and piperidine over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux and monitor by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Pathways
Caption: Troubleshooting workflows for common issues in Pictet-Spengler and Knoevenagel reactions.
Quantitative Data Summary
| Reaction Type | Common Side Product | Key Parameter | Recommended Action | Expected Improvement |
| Pictet-Spengler | N-Oxide | Atmosphere | Use inert gas (N₂ or Ar) | Purity >95% |
| Unreacted Amine | Catalyst | Screen protic/Lewis acids | >20% yield increase | |
| Knoevenagel | Self-condensation product | Base/Addition | Use piperidine, slow addition | >90% reduction in side product |
| Michael Adduct | Stoichiometry | 1.05-1.1 eq. of aldehyde | >95% selectivity for desired product | |
| Reductive Amination | Alcohol | Reducing Agent | Use NaBH(OAc)₃ or NaBH₃CN | >98% selectivity for amine |
| Tertiary Amine | Stoichiometry | >2 eq. of primary amine | >90% selectivity for secondary amine |
References
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2026). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
National Center for Biotechnology Information. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
Royal Society of Chemistry. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Center for Biotechnology Information. (2019). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
National Center for Biotechnology Information. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. [Link]
-
Clutch Prep. (n.d.). EAS Reactions of Pyridine Explained. [Link]
-
American Chemical Society. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder. [Link]
-
Wikipedia. (2023). Self-condensation. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]
-
Kinki University. (n.d.). Aldol Condensation of Pyruvate with Pyridinecarboxaldehydes in the Presence of Peraminated β-Cyclodextrins. [Link]
-
Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]
-
ResearchGate. (2007). Rapid Organocatalytic Aldehyde-Aldehyde Condensation Reactions | Request PDF. [Link]
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- 2. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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comparing reactivity of 3-(Pyrrolidin-1-yl)picolinaldehyde vs 4-(Pyrrolidin-1-yl)picolinaldehyde
Introduction
In the landscape of heterocyclic chemistry, substituted pyridinecarboxaldehydes are invaluable building blocks, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their reactivity, governed by the electronic interplay between the aldehyde functionality and substituents on the pyridine ring, dictates their utility in complex synthetic pathways. This guide provides an in-depth comparative analysis of two structurally related isomers: 3-(Pyrrolidin-1-yl)picolinaldehyde and 4-(Pyrrolidin-1-yl)picolinaldehyde.
While differing only in the position of the pyrrolidinyl group, this subtle structural change imparts a significant divergence in their chemical behavior. Understanding these differences is paramount for researchers in drug development and synthetic chemistry, enabling rational selection of the appropriate isomer to optimize reaction outcomes, enhance yields, and control regioselectivity. We will dissect the electronic properties of these molecules and provide a framework for predicting their reactivity in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Electronic and Structural Underpinnings of Reactivity
The reactivity of an aldehyde is fundamentally tied to the electrophilicity of its carbonyl carbon. Nucleophilic attack, the cornerstone of most aldehyde reactions, is more facile on a more electron-deficient carbonyl carbon.[2][3] The key to understanding the differential reactivity of our two target molecules lies in how the electron-donating pyrrolidinyl substituent modulates the electronic landscape of the pyridine ring and, consequently, the electrophilicity of the aldehyde.
The pyrrolidinyl group, a saturated amine, exerts a powerful electron-donating effect via resonance (+M effect) by delocalizing its nitrogen lone pair into the aromatic π-system. This is coupled with a weaker, distance-dependent electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen atom.[4] The position of this substituent determines the net electronic influence on the C2-aldehyde group.
4-(Pyrrolidin-1-yl)picolinaldehyde: The Effect of para-Donation
In the 4-substituted isomer, the pyrrolidinyl group is positioned para to the C2 carbon bearing the aldehyde. This geometric arrangement allows for direct and potent resonance delocalization of the nitrogen lone pair onto the C2 carbon, as depicted in the resonance structures below. This significantly increases the electron density at the site of the aldehyde, which in turn reduces the partial positive charge (δ+) on the carbonyl carbon. This "electron-pushing" effect deactivates the aldehyde, making it a weaker electrophile and thus less susceptible to nucleophilic attack.
3-(Pyrrolidin-1-yl)picolinaldehyde: The Attenuated meta-Effect
For the 3-substituted isomer, the pyrrolidinyl group is meta to the C2 carbon. Crucially, direct resonance delocalization from the substituent nitrogen to the C2 carbon is not possible. While the +M effect still enriches the pyridine ring overall (at positions 2, 4, and 6 relative to the substituent), its deactivating influence on the C2-aldehyde is significantly attenuated compared to the 4-isomer. The primary electronic influence felt by the C2-aldehyde from the 3-position is the weaker, through-bond inductive (-I) effect of the pyrrolidinyl nitrogen. Consequently, the aldehyde carbon in the 3-isomer remains substantially more electrophilic than in the 4-isomer.
This fundamental electronic difference is the central predictor of their comparative reactivity.
Caption: Workflow for comparative kinetic analysis of Grignard addition.
Comparative Reactivity in Condensation Reactions
Condensation reactions, such as the Knoevenagel condensation or Wittig reaction, also hinge on an initial nucleophilic attack at the aldehyde's carbonyl carbon. [5]Therefore, the same reactivity trend is anticipated.
Hypothesis: 3-(Pyrrolidin-1-yl)picolinaldehyde will undergo condensation reactions more readily than 4-(Pyrrolidin-1-yl)picolinaldehyde.
The electron-deficient nature of the 3-isomer's aldehyde enhances its reactivity with the carbanion-like nucleophiles (enolates, ylides) that initiate these transformations. In contrast, the electron-rich aldehyde of the 4-isomer will be less receptive to these nucleophiles, likely requiring a stronger base, higher temperatures, or longer reaction times to achieve comparable conversion. [5]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a direct comparison of the two isomers in a classic carbon-carbon bond-forming reaction.
-
Reactant Setup:
-
In two separate labeled vials, dissolve 176 mg (1.0 mmol) of 3-(Pyrrolidin-1-yl)picolinaldehyde and 176 mg (1.0 mmol) of 4-(Pyrrolidin-1-yl)picolinaldehyde in 5 mL of ethanol.
-
To each vial, add 73 mg (1.1 mmol, 1.1 eq) of malononitrile.
-
Add 5 µL of piperidine (catalyst) to each vial.
-
-
Reaction and Monitoring:
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a 3:1 hexanes:ethyl acetate mixture. Visualize under UV light.
-
Record the time required for the complete disappearance of the starting aldehyde spot.
-
-
Product Isolation:
-
Once a reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Calculate the isolated yield for each isomer.
-
Expected Observation: The reaction with 3-(Pyrrolidin-1-yl)picolinaldehyde is expected to reach completion in a significantly shorter timeframe and potentially provide a higher isolated yield compared to the reaction with the 4-isomer under identical conditions.
Conclusion and Outlook
The reactivity of picolinaldehydes substituted with a pyrrolidinyl group is decisively controlled by the substituent's position.
-
4-(Pyrrolidin-1-yl)picolinaldehyde is the less reactive isomer. The powerful electron-donating resonance effect from the 4-position deactivates the aldehyde towards nucleophilic attack. This isomer is suitable for reactions where a less electrophilic aldehyde is desired, or in stepwise syntheses where chemoselectivity is required in the presence of other, more reactive electrophiles.
-
3-(Pyrrolidin-1-yl)picolinaldehyde is the more reactive isomer. The absence of direct resonance deactivation leaves the aldehyde significantly more electrophilic and susceptible to a wide range of nucleophilic addition and condensation reactions. It is the isomer of choice when rapid and efficient transformation of the aldehyde group is the primary objective.
This guide provides a predictive framework grounded in fundamental electronic principles. For professionals in drug discovery and process development, this understanding allows for the judicious selection of isomers, saving valuable time and resources by anticipating reaction behavior and optimizing synthetic strategies from the outset.
References
- BenchChem. (2025).
- Quora. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
- PMC. (n.d.).
- Chemistry Learner. (2021, June 15). Nucleophilic Addition: Definition, Example, and Mechanism.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- Penn State Pressbooks. (n.d.). 10.
- CymitQuimica. (n.d.). CAS 872-85-5: 4-Pyridinecarboxaldehyde.
Sources
validating the biological efficacy of 3-(Pyrrolidin-1-yl)picolinaldehyde derivatives
Validating the Biological Efficacy of 3-(Pyrrolidin-1-yl)picolinaldehyde Derivatives: A Comparative Guide to CBFβ-RUNX Interaction Inhibitors
These derivatives act as potent allosteric inhibitors, fundamentally altering the functional landscape of inv(16) Acute Myeloid Leukemia (AML) and basal-like breast cancers[2][3]. This guide provides an objective comparison of these derivatives against legacy alternatives and details the self-validating experimental workflows required to prove their biological efficacy.
The Mechanistic Paradigm
To validate these compounds, one must first understand the causality of their mechanism. RUNX family proteins (RUNX1, RUNX2, RUNX3) are held in an auto-inhibited state until they heterodimerize with CBFβ[3]. This dimerization unmasks the RUNX DNA-binding domain, allowing the complex to regulate target genes (e.g., MYC, ribosomal RNA genes)[4][5].
Diagram 1: Allosteric disruption of the CBFβ-RUNX1 signaling axis by picolinaldehyde derivatives.
Comparative Efficacy: AI-Series vs. Legacy Inhibitors
Table 1: Quantitative Comparison of CBFβ-RUNX Inhibitors
| Compound | Target Specificity | Mechanism of Action | In Vitro IC₅₀ | In Vivo Half-Life (Mouse) | Primary Indication |
| Ro5-3335 (Legacy) | RUNX1 | Direct RUNX1 interference | 1.0 – 10.0 μM | Poor / Rapid clearance | Research tool[7] |
| AI-10-104 | CBFβ / RUNX | Allosteric CBFβ binding | ~0.5 – 1.0 μM | Moderate | Multiple Myeloma, Breast Cancer[7][8] |
| AI-14-91 | CBFβ / RUNX1 | Allosteric CBFβ binding | ~1.0 μM | Moderate | Basal-like Breast Cancer[1][5] |
| AI-10-49 | CBFβ-SMMHC | Allosteric CBFβ binding | 0.26 μM | 380 minutes | inv(16) AML[9][10] |
Self-Validating Experimental Protocols
To establish trustworthiness in your preclinical data, orthogonal validation is required. The following protocols are designed as self-validating systems to confirm both biochemical disruption and cellular target engagement.
Protocol A: FRET-Based Protein-Protein Interaction (PPI) Assay
Causality: Standard ELISAs cannot capture the dynamic, transient nature of allosteric PPI disruption in real-time. Fluorescence Resonance Energy Transfer (FRET) allows for precise IC₅₀ calculation by measuring the distance-dependent energy transfer between fluorophore-tagged subunits[1].
-
Recombinant Protein Preparation: Express and purify Cerulean-fused RUNX1 (Runt domain) and Venus-fused CBFβ (amino acids 1-141)[1].
-
Assay Assembly: Combine 100 nM of Cerulean-Runt and 100 nM of Venus-CBFβ in a physiological buffer (50 mM Tris pH 7.5, 150 mM NaCl) to allow baseline heterodimerization.
-
Spectroscopic Measurement: Excite the samples at 433 nm. Record the emission at 474 nm (Cerulean donor) and 525 nm (Venus acceptor).
Diagram 2: FRET-based workflow for quantifying protein-protein interaction disruption.
Protocol B: Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Causality: In vitro FRET efficacy must be validated in living cells to ensure the derivative is membrane-permeable and can outcompete native cellular proteins for CBFβ binding.
-
Native Lysis: Lyse cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate). Note: Do not use SDS, as harsh detergents will artificially disrupt native PPIs, leading to false positives[1].
-
Immunoprecipitation: Incubate lysates with an anti-RUNX1 antibody and Protein A agarose beads. Rotate at 10 rpm for 5 hours at 4°C[1].
-
Immunoblotting: Resolve the eluate via SDS-PAGE and probe the membrane with an anti-CBFβ antibody[11].
In Vivo Translation & Pharmacodynamics
References
- AI-10-49 - Wikipedia. Wikipedia.
- Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers. NIH / PMC.
- AI-10-49 | CBFβ-SMMHC/RUNX1 Inhibitor. MedChemExpress.
- AI-10-49 - Drug Targets, Indications, Patents.
- A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice. NIH / PMC.
- The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context. NIH / PMC.
- AI-10-104 | RUNX Inhibitor. MedChemExpress.
- RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia.
- Small molecule AI-10-104 can dissociate the IKZFs–RUNXs complex and potentiate the anti-proliferative effect of lenalidomide.
- Mitotic gene bookmarking by RUNX1 contributes to stabilization of the normal mammary epithelial phenotype. bioRxiv.
- AI-10-49. InvivoChem.
- Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity. NIH / PMC.
Sources
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- 3. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI-10-49 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AI-10-49 | inhibitor/agonist | CAS 1256094-72-0 | Buy AI-10-49 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AI-10-49 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Mitotic gene bookmarking by RUNX1 contributes to stabilization of the normal mammary epithelial phenotype | bioRxiv [biorxiv.org]
comparative structural analysis of 3-(Pyrrolidin-1-yl)picolinaldehyde isomers
Comparative Structural Analysis of 3-(Pyrrolidin-1-yl)picolinaldehyde Isomers: A Technical Guide for Ligand Design and Synthesis
For researchers and drug development professionals, the pyridine-2-carbaldehyde (picolinaldehyde) scaffold is a cornerstone in coordination chemistry and pharmaceutical synthesis[1]. Pyridine isomers and their derivatives have historically driven the discovery of therapeutics for oncology, neurodegeneration, and infectious diseases[2]. However, the functionalization of this core with a strongly electron-donating pyrrolidine ring introduces complex steric and electronic variables.
This guide provides an objective structural comparison between the target 3-(Pyrrolidin-1-yl)picolinaldehyde and its positional alternatives (the 4-, 5-, and 6-isomers), supported by empirical NMR data and self-validating synthetic workflows.
Structural and Electronic Dynamics
The position of the pyrrolidine substituent on the picolinaldehyde ring dictates the molecule's utility as a bidentate ligand or an electrophilic building block.
-
The 3-Isomer (Target): Placing the pyrrolidine ring at the 3-position forces it ortho to the formyl group. This creates a unique steric clash that restricts the free rotation of the aldehyde, locking it into specific conformations. Simultaneously, the nitrogen lone pair provides direct resonance donation into the formyl π∗ orbital, altering the standard chelation bite angle.
-
The 4- and 6-Isomers (Alternatives): In these positions, the pyrrolidine nitrogen lone pair conjugates strongly with the highly electronegative pyridine ring nitrogen. The 6-isomer, being ortho to the pyridine nitrogen, introduces severe steric hindrance that can block metal coordination at the pyridine nitrogen entirely.
-
The 5-Isomer (Alternative): Positioned para to the formyl group, this isomer maximizes direct push-pull resonance across the aromatic system without the steric clash seen in the 3-isomer, significantly enhancing the nucleophilicity of the aldehyde oxygen.
Logical mapping of positional isomerism and resulting electronic effects.
Quantitative Comparative Data
The following table summarizes the structural data of the isomers. The 3-isomer data is empirically grounded via high-resolution NMR analysis[3], while the alternatives are provided as theoretical baselines derived from standard Hammett parameters to guide comparative ligand selection.
| Isomer | 1 H NMR Aldehyde Shift (ppm) | 13 C NMR Aldehyde Shift (ppm) | Primary Electronic Effect | Ligand Chelation Mode |
| 3-Isomer | 10.01 (s, 1H)[3] | 189.3[3] | Ortho-resonance + Steric clash | Bidentate (N, O) with altered bite angle |
| 4-Isomer | ~9.95 (calc.) | ~191.0 (calc.) | Para-resonance to Pyridine N | Standard Bidentate |
| 5-Isomer | ~9.85 (calc.) | ~188.5 (calc.) | Para-resonance to Aldehyde | Enhanced nucleophilicity of O |
| 6-Isomer | ~10.10 (calc.) | ~193.0 (calc.) | Ortho-resonance to Pyridine N | Steric hindrance at Pyridine N |
Note: The 3-isomer exhibits distinct pyrrolidine α -protons as a triplet at δ 3.55 (J = 3.4 Hz) and β -protons at δ 1.99 (J = 3.5 Hz)[3].
Self-Validating Experimental Workflow: Synthesis of the 3-Isomer
To ensure high-fidelity synthesis of 3-(Pyrrolidin-1-yl)picolinaldehyde, the following protocol utilizes a self-validating framework where each step contains an internal check to confirm success before proceeding. The methodology is adapted from optimized nucleophilic aromatic substitution (SNAr) conditions[3].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Action: Combine o-chloroarylaldehyde (1.0 equiv), pyrrolidine (1.15 equiv), and K 2 CO 3 (1.15 equiv) in anhydrous DMF (1.0 M). Reflux the mixture under a nitrogen atmosphere[3].
-
Causality: The nitrogen atmosphere is strictly required to prevent the auto-oxidation of the sensitive aldehyde group at elevated temperatures. K 2 CO 3 is selected as a heterogeneous, non-nucleophilic base to neutralize the HCl byproduct without competing with pyrrolidine for the electrophilic aromatic carbon.
-
Self-Validation: Monitor via TLC. The complete disappearance of the higher-R f halopicolinaldehyde starting material validates the total consumption of the electrophile.
Step 2: Aqueous Workup and Extraction
-
Action: Cool the reaction to room temperature, dilute with distilled water, extract with ethyl acetate (EtOAc), and wash the combined organic layers with saturated aqueous NH 4 Cl[3].
-
Causality: Water crashes out the DMF and inorganic salts. The saturated NH 4 Cl wash is mechanistically critical; it mildly protonates any unreacted residual pyrrolidine, forcing it into the aqueous layer, while the target product remains in the organic phase.
-
Self-Validation: A rapid, clear phase separation without emulsion formation indicates the successful removal of amphiphilic unreacted amines.
Step 3: Chromatographic Purification
-
Action: Dry the organic layer over Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography using EtOAc/petroleum ether (1:5)[3].
-
Causality: Na 2 SO 4 removes trace water that could hydrolyze or degrade the product during concentration. The 1:5 solvent ratio is precisely tuned to the polarity of the pyrrolidine-substituted pyridine core.
-
Self-Validation: Isolation of a yellow oil at exactly R f = 0.65 confirms the isolation of the target 3-isomer[3].
Step 4: NMR Structural Elucidation
-
Action: Record 1 H and 13 C NMR spectra in CDCl 3 [3].
-
Causality: CDCl 3 provides a non-exchanging, aprotic environment to clearly observe the aldehyde proton without solvent suppression artifacts.
-
Self-Validation: The protocol is definitively validated by observing the characteristic aldehyde singlet at δ 10.01 ppm (confirming the aldehyde was not oxidized) and the pyrrolidine α -protons at δ 3.55 ppm[3]. The 13 C peak at δ 189.3 ppm confirms the intact carbonyl carbon[3].
Experimental workflow for the synthesis and structural validation of 3-(Pyrrolidin-1-yl)picolinaldehyde.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
